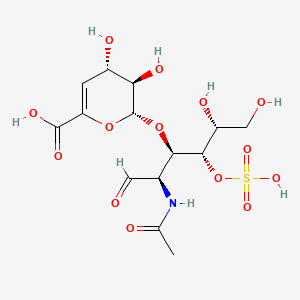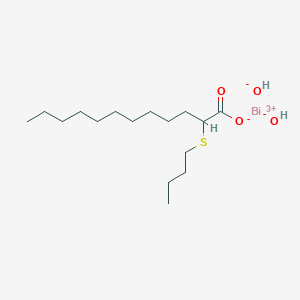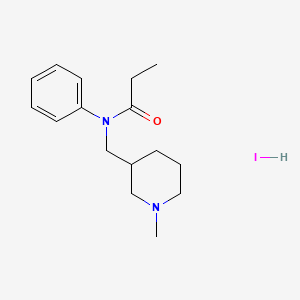
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide typically involves the reaction of 1-methyl-3-piperidylmethanol with propionanilide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted piperidine derivatives .
Scientific Research Applications
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in pain management and anesthesia.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide involves its interaction with specific molecular targets, such as opioid receptors. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects. The pathways involved in its action include the inhibition of neurotransmitter release and the activation of downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide
Phenampromide: N-(1-methyl-2-piperidinoethyl)propionanilide
Uniqueness
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different potency, efficacy, and safety profiles, making it a valuable candidate for further research and development .
Properties
CAS No. |
97754-87-5 |
|---|---|
Molecular Formula |
C16H25IN2O |
Molecular Weight |
388.29 g/mol |
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-N-phenylpropanamide;hydroiodide |
InChI |
InChI=1S/C16H24N2O.HI/c1-3-16(19)18(15-9-5-4-6-10-15)13-14-8-7-11-17(2)12-14;/h4-6,9-10,14H,3,7-8,11-13H2,1-2H3;1H |
InChI Key |
OPOIKEKWQWADEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC1CCCN(C1)C)C2=CC=CC=C2.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


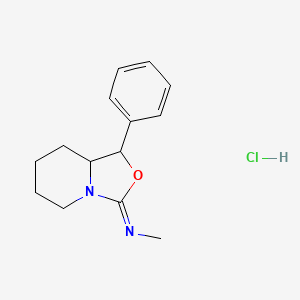
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
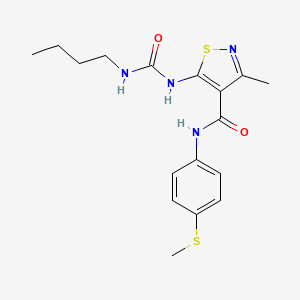
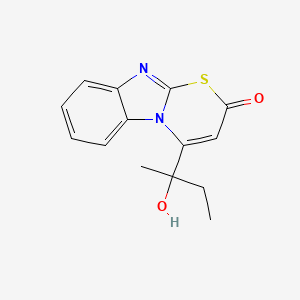
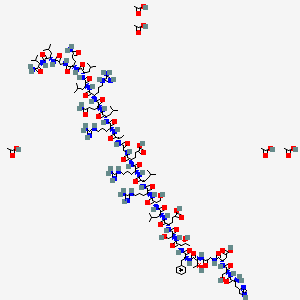

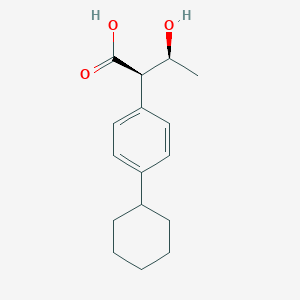

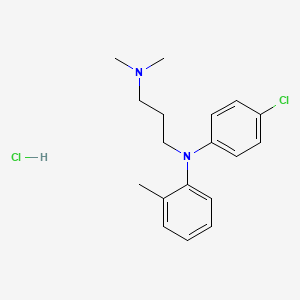
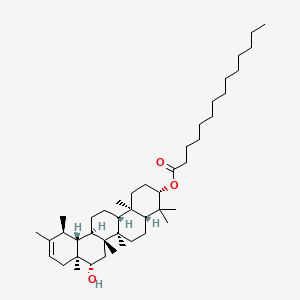
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)
